molecular formula C7H12Br2N2O3 B13472916 methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide

methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide

Cat. No.: B13472916
M. Wt: 331.99 g/mol
InChI Key: PSKRJXTYONWVMV-VVNPLDQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amino acid ester featuring a brominated 4,5-dihydro-1,2-oxazole (oxazoline) ring and a hydrobromide salt. The (2R) configuration at the amino acid center and the bromine substitution on the oxazoline ring are critical for its stereochemical and electronic properties. The hydrobromide salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C7H12Br2N2O3

Molecular Weight

331.99 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate;hydrobromide

InChI

InChI=1S/C7H11BrN2O3.BrH/c1-12-7(11)5(9)2-4-3-6(8)10-13-4;/h4-5H,2-3,9H2,1H3;1H/t4?,5-;/m1./s1

InChI Key

PSKRJXTYONWVMV-VVNPLDQHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CC(=NO1)Br)N.Br

Canonical SMILES

COC(=O)C(CC1CC(=NO1)Br)N.Br

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization via Etherification

One established method for synthesizing dihydro-1,2-oxazole rings (oxazolines) involves intramolecular cyclization of amino alcohol precursors. According to recent advances in oxetane and related heterocycle synthesis, intramolecular etherification under basic conditions (e.g., sodium hydride in tetrahydrofuran) can promote ring closure with stereochemical control through double inversion mechanisms.

For the brominated derivative, selective bromination can be introduced either before or after cyclization. Literature indicates that selective bromination at the 3-position of oxazolines can be achieved using brominating agents such as N-bromosuccinimide (NBS) or acetyl bromide under controlled conditions.

Epoxide Ring Opening and Cyclization

Another approach involves starting from epoxide intermediates that are regioselectively opened by nucleophiles to introduce the amino and hydroxyl functionalities, which then undergo ring closure to form the oxazoline ring. Bromine substituents can be introduced by halogenation of precursors or by using brominated starting materials.

Synthesis of the (2R)-2-Amino-3-Substituted Propanoate Moiety

The amino acid portion, methyl (2R)-2-amino-3-substituted propanoate, is commonly prepared via:

The methyl ester is typically introduced by esterification of the free acid or by using methyl ester-protected amino acid derivatives.

Coupling of the Amino Acid and Oxazoline Units

The coupling step involves linking the amino acid ester to the 3-bromo-4,5-dihydro-1,2-oxazole ring, often via amide bond formation or nucleophilic substitution depending on the functional groups present.

In some synthetic routes, the amino acid is attached to a precursor bearing a suitable leaving group on the oxazoline ring, or vice versa. Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters facilitate this step.

Formation of the Hydrobromide Salt

The final compound is isolated as the hydrobromide salt to enhance stability and solubility. This is achieved by treating the free base with hydrobromic acid (HBr) in an appropriate solvent, often followed by crystallization.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of amino alcohol precursor Chiral synthesis or resolution Ensures (2R) stereochemistry
2 Intramolecular cyclization to dihydro-1,2-oxazole Base (NaH), solvent (THF), room temperature Double inversion stereochemistry control
3 Selective bromination at 3-position NBS or acetyl bromide, controlled temp Bromination after or before cyclization
4 Coupling amino acid ester to oxazoline Carbodiimide coupling reagents Amide bond formation
5 Salt formation Hydrobromic acid treatment Isolation as hydrobromide salt

In-Depth Research Findings and Notes

  • The stereochemical integrity at the 2-position is critical for biological activity; thus, asymmetric synthesis or chiral resolution is preferred over racemic mixtures.
  • Bromination of heterocycles like oxazolines requires careful control to avoid over-bromination or side reactions; mild brominating agents and low temperatures are recommended.
  • Intramolecular cyclization via etherification or nucleophilic substitution is a common and efficient method to form the oxazoline ring with retention of stereochemistry.
  • Hydrobromide salt formation improves the compound’s pharmaceutical properties, including solubility and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted oxazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate or primary amines under mild heating.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogen-substituted oxazole.

    Substitution: Thiol or amine-substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving oxazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The brominated oxazole ring may play a key role in these interactions, potentially forming covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Structure and Functional Groups
  • Target Compound: Brominated oxazoline ring, (2R)-configured amino ester, hydrobromide salt.
  • (2R)-3-[(5S)-3-Bromo-4,5-Dihydro-1,2-Oxazol-5-yl]-2-{[(tert-Butoxy)Carbonyl]Amino}Propanoic Acid (): Replaces the methyl ester with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid. Stereochemistry: Oxazoline ring at (5S) vs. unspecified in the target compound. Key Difference: The Boc group increases lipophilicity and acts as a protective moiety for amines, often used in prodrugs .
  • rac-[(5R)-3-Phenyl-4,5-Dihydro-1,2-Oxazol-5-yl]Acetic Acid () :
    • Racemic phenyl-substituted oxazoline with an acetic acid chain.
    • Key Difference : Lack of bromine reduces electrophilicity; racemic mixture may lower target specificity compared to the enantiomerically pure target compound .
Substituent Effects
  • Methyl (2R)-2-Amino-3-(2-Fluoro-3-Methoxyphenyl)Propanoate (): Fluorine and methoxy groups on the aromatic ring instead of brominated oxazoline. Key Difference: Fluorine’s electronegativity and smaller size alter binding interactions compared to bromine .
  • (S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate (): Nitro group provides strong electron-withdrawing effects, influencing reactivity and metabolic pathways (e.g., nitro reduction to amine in Stage 3) .

Physicochemical Properties

Property Target Compound (5S)-Boc-Protected Analog () rac-Phenyl-Oxazoline Acetic Acid ()
Molecular Weight ~337.17 (estimated) 337.17 g/mol Not reported
Solubility High (hydrobromide salt) Low (Boc group, carboxylic acid) Moderate (carboxylic acid)
Stability Stable (salt form) Boc group hydrolyzes in acidic conditions Sensitive to racemization

Biological Activity

Methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C9H12BrN3O3\text{C}_9\text{H}_{12}\text{Br}\text{N}_3\text{O}_3

Key Properties

PropertyValue
Molecular Weight276.11 g/mol
SolubilitySoluble in water
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Interaction with Receptors : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
  • Pro-Apoptotic Effects : Evidence suggests that the compound can induce apoptosis in certain cancer cell lines by promoting oxidative stress and disrupting mitochondrial function.

Case Studies

  • Anticancer Activity :
    In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The compound triggered significant apoptotic pathways, leading to increased cell death in these models .
  • Neuroprotective Effects :
    A study evaluated the neuroprotective potential of the compound against neurotoxic agents in rodent models. Results indicated that it could mitigate neuronal cell death by reducing oxidative stress markers and enhancing cellular antioxidant defenses .

Efficacy

The compound's efficacy was assessed through various assays:

Assay TypeResult
Cytotoxicity AssayIC50 values < 10 µM for melanoma cells
Neuroprotection AssaySignificant reduction in cell death at 50 µM

Toxicity

Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal adverse effects observed in non-cancerous cell lines .

Q & A

Q. How can researchers optimize the synthetic route for methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide to improve yield and purity?

  • Methodological Answer : Synthetic optimization involves evaluating reaction parameters such as temperature, solvent polarity, and catalyst loading. For brominated oxazole intermediates, controlled stepwise coupling (e.g., nucleophilic substitution or cycloaddition) under inert atmospheres is critical. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy should monitor intermediate formation . For stereochemical integrity (2R configuration), chiral HPLC or polarimetry can validate enantiomeric purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s structure and confirming its stereochemistry?

  • Methodological Answer :
  • NMR (1H, 13C, 2D-COSY) : Assign proton environments (e.g., oxazole ring protons at δ 4.5–5.5 ppm, methyl ester at δ 3.7 ppm) and confirm bromine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₇H₁₀BrN₂O₃·HBr) and isotopic abundance for bromine .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve (2R) enantiomers .

Q. What safety protocols are critical when handling this hydrobromide salt in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize hydrobromic acid residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers with desiccants to prevent hygroscopic degradation .

Q. How can solubility and stability studies inform experimental design for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) using dynamic light scattering (DLS) to assess aggregation .
  • Stability under Light/Temperature : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis products (e.g., free amino acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the brominated oxazole moiety in cross-coupling reactions?

  • Methodological Answer : The 3-bromo-4,5-dihydrooxazole group acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations can model transition states to predict regioselectivity . Experimental validation involves using Pd(OAc)₂/XPhos catalysts in toluene/EtOH (3:1) at 80°C, with GC-MS tracking arylboronic acid incorporation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition with ATPγS binding). Adjust for batch variability (e.g., enantiomeric excess, residual solvents) via orthogonal validation (e.g., X-ray crystallography of protein-ligand complexes) .
  • Dose-Response Reproducibility : Use a three-laboratory collaborative study design with shared reference standards .

Q. What strategies ensure chiral purity during large-scale synthesis for pharmacological studies?

  • Methodological Answer :
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective Strecker synthesis of the (2R)-amino ester precursor .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to enrich enantiomeric excess >99% .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp to estimate cytochrome P450 inhibition (CYP3A4, CYP2D6) and blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential glucuronidation sites .

Q. What experimental frameworks address conflicting data on the compound’s degradation pathways?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (60°C) followed by LC-HRMS/MS to map degradation products .
  • Isotope-Labeling : Synthesize ¹³C-labeled analogs to trace hydrolysis pathways (e.g., oxazole ring opening) via isotope ratio mass spectrometry .

Q. How can reactor design and membrane separation technologies improve purification efficiency?

  • Methodological Answer :
  • Continuous Flow Reactors : Minimize side reactions via precise residence time control (e.g., Corning AFR modules) .
  • Nanofiltration Membranes : Use polyamide membranes (MWCO 300 Da) to remove low-MW impurities (e.g., unreacted bromo-oxazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.